alpha-(2,3,4-Trichlorophenyl)-2-benzofuranmethanol
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Overview
Description
alpha-(2,3,4-Trichlorophenyl)-2-benzofuranmethanol: is an organic compound characterized by the presence of a benzofuran ring and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2,3,4-Trichlorophenyl)-2-benzofuranmethanol typically involves the reaction of 2,3,4-trichlorophenylboronic acid with 2-benzofuranmethanol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: the Suzuki-Miyaura coupling reaction is a widely used method in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Potential use in the development of new pharmaceuticals due to its unique structure and reactivity .
Industry:
Mechanism of Action
The mechanism of action of alpha-(2,3,4-Trichlorophenyl)-2-benzofuranmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trichlorophenyl group can interact with hydrophobic pockets in proteins, while the benzofuran ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar structural features but different reactivity and applications.
2,2’,3,4,4’,6’-Hexachlorobiphenyl: Shares the trichlorophenyl group but has a different overall structure and properties.
Uniqueness: alpha-(2,3,4-Trichlorophenyl)-2-benzofuranmethanol is unique due to the presence of both a benzofuran ring and a trichlorophenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
117238-51-4 |
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Molecular Formula |
C15H9Cl3O2 |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(2,3,4-trichlorophenyl)methanol |
InChI |
InChI=1S/C15H9Cl3O2/c16-10-6-5-9(13(17)14(10)18)15(19)12-7-8-3-1-2-4-11(8)20-12/h1-7,15,19H |
InChI Key |
FRGAVSDGEJXSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=C(C(=C(C=C3)Cl)Cl)Cl)O |
Origin of Product |
United States |
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